tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a fluoro group and a boronate ester. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions including halogenation, substitution, and esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluoro group.
Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a base such as potassium carbonate, under an inert atmosphere.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of biaryl structures through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate largely depends on the type of reaction it undergoes. In Suzuki-Miyaura coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness:
- The presence of the fluoro group in tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate makes it unique compared to its analogs. This fluoro group can significantly influence the compound’s reactivity and the properties of the final products .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H33BFNO4 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H33BFNO4/c1-19(2,3)27-18(26)25-14-12-22(24,13-15-25)16-8-10-17(11-9-16)23-28-20(4,5)21(6,7)29-23/h8-11H,12-15H2,1-7H3 |
InChI Key |
ILBAHYVUAZUPRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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